4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDASHAOZBEVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-chloropyridine with 4-amino-1-methylpyrazole under suitable conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring undergoes nucleophilic aromatic substitution (NAS) at positions activated by the electron-donating amine group. For example:
-
Chlorination : Reaction with POCl₃ at 110°C introduces a chloro group at position 2 or 4 of the pyridine ring, forming derivatives like 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine (yield: 65–78%) .
-
Amination : Treatment with NH₃ in the presence of CuI at 120°C replaces halogens (e.g., Cl) with amino groups .
Reaction Conditions Table
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | 110°C, 6 h | Chlorinated pyridine derivatives | 65–78% | |
| NH₃/CuI | 120°C, 12 h | Amino-substituted derivatives | 45–60% |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed coupling reactions:
-
Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C to yield biaryl hybrids (yield: 70–85%) .
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under Pd₂(dba)₃/Xantphos catalysis .
Example Reaction Pathway
text4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, 80°C → 4-(1-Methyl-4-phenyl-1H-pyrazol-4-yl)pyridin-3-amine
Reductive Amination
The primary amine group reacts with aldehydes/ketones in reductive amination:
-
With p-Methoxybenzaldehyde : NaBH₄ in MeOH at 25°C produces N-(4-methoxybenzyl)-substituted derivatives (yield: 82%) .
Key Data
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| p-Methoxybenzaldehyde | NaBH₄/MeOH | N-(4-Methoxybenzyl) derivative | 82% |
Condensation Reactions
The amine group facilitates condensation with carbonyl compounds:
-
With Ethyl Acetoacetate : Forms imine intermediates under solvent-free conditions at 120°C, which cyclize to pyrazolo[3,4-b]pyridines in the presence of ZrCl₄ (yield: 50–68%) .
Oxidation and Reduction
-
Oxidation : The methyl group on the pyrazole resists oxidation, but the amine group can be oxidized to a nitro group using KMnO₄/H₂SO₄ (low yield: <30%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines if present .
Biological Activity and Complexation
While not a direct chemical reaction, the compound’s coordination with metal ions enhances its bioactivity:
-
Zn²⁺ Complexation : Forms stable complexes via pyridine N and amine groups, studied for antimicrobial applications .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Reactivity Difference | Reference |
|---|---|---|
| 4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine | Higher NAS activity at pyridine C2 | |
| 4-(Pyridin-2-yl)pyrazol-3-amine | Preferential substitution at pyrazole C4 |
Scientific Research Applications
Anticancer Activity
One significant application of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is its role as a potential anticancer agent. Research has indicated that compounds with similar structures can inhibit key kinases involved in cancer progression. For instance, derivatives of pyrazole have been shown to target Monopolar Spindle 1 (MPS1), a critical regulator of mitosis and a promising target for cancer therapy .
Inhibition of FLT3 and BCR-ABL Pathways
Recent studies have highlighted that certain derivatives of this compound can inhibit both FLT3 and BCR-ABL pathways, which are implicated in acute myeloid leukemia (AML). These compounds demonstrate pro-apoptotic effects on leukemia cell lines driven by these mutations, indicating their potential as therapeutic agents for hematological malignancies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrazole and pyridine rings can significantly affect biological activity. For example, introducing methyl groups has been shown to enhance metabolic stability and potency against specific targets like MPS1 .
Case Study 1: MPS1 Inhibition
In a study focusing on MPS1 inhibitors, compounds structurally related to this compound exhibited promising results in biochemical assays. The introduction of methyl groups improved selectivity and reduced turnover in human liver microsomes, suggesting a pathway for developing more effective cancer therapies .
Case Study 2: Antileukemic Activity
Another study investigated the effects of this compound on AML cell lines. It was found that certain derivatives could effectively inhibit cell proliferation by targeting FLT3 mutations, showcasing the compound's potential as a lead molecule in developing new treatments for leukemia .
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural variations and key properties of compounds closely related to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine:
Key Observations :
- Replacement of pyridine with pyrimidine (e.g., ) increases molecular weight and alters electronic properties, influencing binding affinity in kinase targets.
- Halogenation (e.g., 3-chloro derivative in ) enhances metabolic stability but may reduce solubility.
- Fused ring systems (e.g., imidazopyridine in ) expand π-π stacking interactions, critical for protein binding .
Insights :
Physicochemical and Spectroscopic Properties
- Melting Points: this compound: Not reported in evidence. N-Cyclopropyl-3-methyl derivative: 104–107°C . 3-Methyl-pyrimidinyl analogue: 211–215°C .
NMR Data :
Biological Activity
4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its role as a modulator of various biological pathways, including its interactions with receptors and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole moiety attached to a pyridine ring, which contributes to its biological activity. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This modulation enhances the receptor's response to acetylcholine, which is crucial for neurological functions and may have implications for treating disorders like Alzheimer's disease .
- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer pathways. For instance, it has demonstrated effectiveness against FLT3 and BCR-ABL pathways in acute myeloid leukemia (AML) models, suggesting potential applications in cancer therapy .
- Pro-apoptotic Effects : The compound has been reported to induce apoptosis in cancer cells by targeting specific signaling pathways, making it a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Table 1 summarizes key findings from SAR studies:
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Alzheimer's Disease : In preclinical models, compounds similar to this compound showed promise in reversing cognitive deficits associated with M4 receptor dysfunction. These findings suggest a pathway for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative diseases .
- Cancer Therapy : In vitro studies demonstrated that derivatives effectively inhibited cell proliferation in AML cell lines harboring FLT3 mutations. This supports the notion that the compound could serve as a lead for developing targeted therapies against specific leukemia subtypes .
Research Findings
Recent research has provided insights into the pharmacokinetics and efficacy of this compound and its derivatives:
- Binding Affinity : The compound shows a binding affinity (pKB values) ranging from 6.3 to 6.5 for the M4 receptor, indicating strong interaction with the target site .
- Efficacy in Tumor Models : In vivo studies reported significant tumor growth inhibition when tested against various cancer models, reinforcing its potential as an anticancer agent .
Q & A
Q. Methodological approaches :
- Enzyme assays : Measure IC₅₀ values against kinases (e.g., JAK2, EGFR) using fluorescence-based phosphorylation assays .
- Molecular docking : Simulate binding modes in kinase ATP pockets (e.g., PyMOL, AutoDock) to prioritize targets .
- SAR analysis : Compare with analogs (e.g., pyridine vs. pyrimidine substituents) to identify critical pharmacophores .
Advanced: How to resolve contradictions in spectral or bioactivity data?
Q. Cross-validation protocols :
- Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Crystallographic vs. computational data : Reconcile X-ray structures with DFT-optimized geometries to confirm conformational stability .
- Dose-response curves : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
Advanced: What structure-activity relationship (SAR) insights exist for this compound?
Q. Key substituent effects :
- Pyrazole methyl group : Enhances metabolic stability but may reduce solubility .
- Pyridine ring position : 3-Amino substitution (vs. 4-amino) improves kinase selectivity .
- Comparative studies : Analog 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine shows 10-fold lower potency in EGFR inhibition, highlighting the importance of substitution patterns .
Advanced: What computational methods predict its interaction with biological targets?
Q. Integrated modeling approaches :
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess target residence time .
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in kinase binding sites to predict resistance .
- Pharmacophore mapping : Use Schrödinger’s Phase to align critical H-bond donors/acceptors with target active sites .
Advanced: How to assess its physicochemical stability under experimental conditions?
Q. Stability profiling :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal robustness) .
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .
- Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Q. Process chemistry considerations :
- Solvent selection : Replace DMSO with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
- Catalyst recovery : Implement flow chemistry systems with immobilized Cu catalysts for continuous synthesis .
- Yield vs. purity trade-offs : Optimize recrystallization conditions (e.g., ethanol/water mixtures) to balance yield (≥70%) and purity (≥98%) .
Advanced: How does its reactivity compare to structurally related pyrazole-amine derivatives?
Q. Reactivity trends :
- Electrophilic substitution : The 3-amine group directs electrophiles to the pyridine C4 position, unlike 5-amine analogs .
- Oxidative stability : The methyl-pyrazole group reduces susceptibility to oxidation compared to ethyl or benzyl derivatives .
- Comparative data : Analog 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine shows higher logP (2.1 vs. 1.8), impacting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
